molecular formula C16H22O3S B14270169 (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one CAS No. 162655-06-3

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one

Cat. No.: B14270169
CAS No.: 162655-06-3
M. Wt: 294.4 g/mol
InChI Key: NLSJVHIHDRQKQE-AWEZNQCLSA-N
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Description

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the sulfonation of benzene using chlorosulfonic acid, followed by the reaction with the octenone derivative under controlled conditions . The reaction is usually carried out at temperatures below 60°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one may involve large-scale sulfonation processes using specialized equipment to control temperature and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulphonylbenzyl bromide
  • 4-(Methanesulfonyl)phenylboronic acid
  • Chloromethyl phenyl sulfone
  • 3-Methylsulphonylaniline hydrochloride
  • Methyl phenyl sulfone
  • 4-Aminophenyl sulfone
  • Phenyl vinyl sulfone

Uniqueness

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is unique due to its specific structural configuration and the presence of both the benzenesulfonyl group and the octenone backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

162655-06-3

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one

InChI

InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3/t14-/m0/s1

InChI Key

NLSJVHIHDRQKQE-AWEZNQCLSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)C=CS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)CC(C)C=CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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